molecular formula C9H11NO B2669580 2-Methyl-1-(pyridin-4-yl)propan-1-one CAS No. 60148-10-9

2-Methyl-1-(pyridin-4-yl)propan-1-one

Cat. No.: B2669580
CAS No.: 60148-10-9
M. Wt: 149.193
InChI Key: REQREMPZQWXKAO-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Ketones in Organic and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a key structural component in a vast number of biologically active molecules, including alkaloids and vitamins. researchgate.net Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and the ability to form hydrogen bonds. nih.gov When a ketone functional group is attached to a pyridine ring, the resulting pyridine-containing ketones become versatile building blocks in organic synthesis and drug discovery.

In medicinal chemistry, the pyridine moiety is often incorporated into drug candidates to enhance their binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov Pyridine-based drugs have shown a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. chemicalbook.com The ketone group, being a polar functionality and a hydrogen bond acceptor, can also participate in crucial interactions with biological macromolecules, further underscoring the potential of this class of compounds in the development of new therapeutic agents.

Overview of the Chemical and Structural Features of 2-Methyl-1-(pyridin-4-yl)propan-1-one

This compound is a structural isomer of other pyridinyl propanones, differing in the position of the nitrogen atom within the pyridine ring. Its chemical identity is defined by a pyridine ring substituted at the fourth position with a 2-methylpropan-1-one group.

Table 1: Chemical and Structural Data for this compound

PropertyValue
IUPAC Name This compound
CAS Number 60148-10-9
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES Code CC(C)C(=O)C1=CC=NC=C1

This data is compiled from chemical supplier databases. acs.org

Current Research Landscape and Unexplored Avenues for this compound

A comprehensive review of academic databases reveals a notable scarcity of research focused specifically on this compound. While its isomers and related derivatives have been investigated in various contexts, this particular compound appears to be largely unexplored. This lack of dedicated research presents a significant opportunity for new avenues of investigation.

The current landscape is primarily defined by its availability from commercial suppliers, suggesting its potential use as a building block in the synthesis of more complex molecules. However, its own biological activities and potential applications remain uncharacterized.

Unexplored avenues for research include:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its derivatives, along with thorough characterization using modern spectroscopic techniques.

Medicinal Chemistry: Investigation of its potential as a lead compound for various therapeutic targets. Screening for biological activities such as anticancer, antimicrobial, anti-inflammatory, and neurological effects could yield valuable results.

Catalysis: Exploring its potential as a ligand in organometallic chemistry and catalysis, given the coordinating ability of the pyridine nitrogen.

Materials Science: Investigating its use in the development of novel functional materials, leveraging the properties of the pyridine ring.

Research Objectives and Scope of the Investigation into this compound

Given the limited existing research, the primary objective of a foundational investigation into this compound would be to establish a baseline of its chemical and biological properties.

Key research objectives could include:

To develop an efficient and scalable synthesis for this compound and to fully characterize its structure using spectroscopic methods (NMR, IR, Mass Spectrometry).

To perform an initial biological screening of the compound to identify any potential therapeutic activities. This could involve assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and anti-inflammatory properties.

To investigate its potential as a synthetic intermediate by exploring its reactivity in various organic transformations to create a library of novel derivatives for further study.

The scope of such an investigation would be to provide the first comprehensive report on the synthesis, characterization, and preliminary biological evaluation of this compound, thereby laying the groundwork for future, more targeted research into its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQREMPZQWXKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Methyl 1 Pyridin 4 Yl Propan 1 One

Established Synthetic Pathways for 2-Methyl-1-(pyridin-4-yl)propan-1-one

Traditional methods for the formation of carbon-carbon bonds and the synthesis of ketones form the bedrock for producing this compound. These established routes, including Grignard reagent-mediated syntheses and transformations of pyridine-based precursors, offer reliable, albeit sometimes limited, approaches to the target molecule.

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, providing a viable pathway to pyridyl ketones. A plausible and direct method for synthesizing this compound involves the reaction of an appropriate Grignard reagent with a nitrile. Specifically, this can be approached in two ways:

Reaction of a Pyridyl Grignard Reagent with an Aliphatic Nitrile : 4-Pyridylmagnesium bromide, prepared from 4-bromopyridine (B75155) and magnesium metal, can be reacted with isobutyronitrile. The nucleophilic pyridyl group attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the final ketone. researchgate.net

Reaction of an Alkyl Grignard Reagent with a Pyridyl Nitrile : Alternatively, isopropylmagnesium bromide can be added to 4-cyanopyridine. orgsyn.orgorgsyn.orgresearchgate.net This reaction also proceeds through an imine intermediate which, upon acidic workup, affords this compound.

Another potential Grignard-based strategy involves the acylation of a pyridyl organometallic species with an acyl chloride. For instance, 4-pyridylmagnesium bromide could react with isobutyryl chloride. However, these reactions can be complicated by the formation of tertiary alcohols as byproducts if the Grignard reagent adds to the newly formed ketone. rsc.org

RoutePyridine (B92270) PrecursorGrignard ReagentElectrophileIntermediateProduct
14-Bromopyridine4-Pyridylmagnesium bromideIsobutyronitrileImineThis compound
24-CyanopyridineIsopropylmagnesium bromide-ImineThis compound
34-Bromopyridine4-Pyridylmagnesium bromideIsobutyryl chlorideKetoneThis compound

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. rsc.org However, its application to the direct acylation of pyridine is generally not a viable synthetic strategy. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. youtube.comquimicaorganica.org

Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a pyridinium (B92312) salt, which further deactivates the ring and prevents the desired acylation from occurring on the carbon atoms of the ring. youtube.com

Precursor Transformation Routes

The synthesis of this compound can also be achieved by modifying readily available pyridine precursors. One of the most logical precursor-based strategies involves the oxidation of the corresponding secondary alcohol.

Oxidation of 2-Methyl-1-(pyridin-4-yl)propan-1-ol:

This pathway involves two main steps:

Formation of the Alcohol : The secondary alcohol, 2-methyl-1-(pyridin-4-yl)propan-1-ol, can be synthesized via the Grignard reaction between 4-pyridinecarboxaldehyde (B46228) and isopropylmagnesium bromide. The nucleophilic isopropyl group adds to the carbonyl carbon of the aldehyde.

Oxidation : The resulting alcohol is then oxidized to the target ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or through a Swern or Dess-Martin oxidation.

Another potential precursor is 4-acetylpyridine (B144475). A hypothetical route could involve α-methylation of the enolate of 4-acetylpyridine. However, controlling the degree of methylation can be challenging and might lead to a mixture of products.

A convenient, though indirect, route to 4-pyridyl ketones involves the use of 4-dimethoxymethylpyridine as an acyl anion equivalent. tandfonline.comtandfonline.com The methine proton can be abstracted by a strong base like n-butyllithium at low temperatures. The resulting anion can then react with an electrophile, such as an isopropyl halide. Subsequent hydrolysis of the acetal (B89532) protecting group under acidic conditions yields the desired ketone. tandfonline.com

PrecursorReagent(s)IntermediateTransformation
4-Pyridinecarboxaldehyde1. Isopropylmagnesium bromide 2. H₃O⁺2-Methyl-1-(pyridin-4-yl)propan-1-olGrignard Addition
2-Methyl-1-(pyridin-4-yl)propan-1-olPCC or MnO₂-Oxidation
4-Dimethoxymethylpyridine1. n-Butyllithium 2. Isopropyl halide 3. H₃O⁺4-(1,1-Dimethoxy-2-methylpropyl)pyridineAlkylation & Hydrolysis

Advanced and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound, this includes the use of transition-metal catalysis and energy-efficient techniques like microwave irradiation.

Catalytic Strategies (e.g., Palladium-Catalyzed Cross-Coupling, Ruthenium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and could be applied to the synthesis of pyridyl ketones. Several well-known coupling reactions offer theoretical pathways to the target molecule, although specific applications to this compound may not be widely documented.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. wikipedia.org The synthesis could be envisioned by coupling a 4-pyridylboronic acid with isobutyryl chloride, a reaction known as acyl-Suzuki coupling. nih.gov Alternatively, an isopropylboronic acid could be coupled with isonicotinoyl chloride. These acylative couplings can be challenging but offer a direct route. nih.gov

Stille Coupling : This involves the reaction of an organotin compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A potential route is the coupling of 4-halopyridine with an isobutyrylstannane derivative. The toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Negishi Coupling : This reaction utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the coupling of a 4-pyridylzinc halide (prepared from 4-halopyridine) with isobutyryl chloride. orgsyn.orgresearchgate.net

While ruthenium catalysts are known for various transformations involving pyridines, such as hydrogenation and alkylation, their specific application for the direct synthesis of 4-acylpyridines like the target compound is less common in the literature.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov This technique can be applied to many of the established synthetic pathways to accelerate reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been shown to be highly efficient under microwave irradiation, often in greener solvents like water. nih.gov A microwave-assisted Suzuki coupling of a 4-pyridylboronic acid derivative with an appropriate acylating agent could provide a rapid and efficient route to this compound.

Similarly, Grignard reactions, while not typically heated, could have their subsequent workup and potential side-reactions influenced by microwave conditions. The primary advantage would be in accelerating the formation of the pyridine precursors themselves or in facilitating subsequent derivatization steps. ekb.eg Microwave energy can also be effective in promoting cyclocondensation reactions to build the pyridine ring from acyclic precursors, which could then be functionalized. mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While specific solvent-free methods for the synthesis of this compound are not extensively documented, general principles and related examples provide a framework for such approaches. Microwave-assisted organic synthesis, in particular, has emerged as a powerful technique for conducting reactions without a solvent medium. cem.comresearchgate.net

Solvent-free syntheses of related pyridine derivatives often utilize solid supports or proceed by heating a neat mixture of reactants. scielo.br For instance, the Hantzsch synthesis of 1,4-dihydropyridines, which are precursors to pyridines, can be efficiently conducted under solvent-free conditions using p-toluenesulfonic acid or simply by heating the reactants with ammonium (B1175870) acetate. researchgate.net Similarly, various heterocyclic compounds, including pyrazolo[3,4-b]quinolines and imidazo[1,2-a]pyridines, have been synthesized effectively using microwave irradiation without any solvent. scielo.brresearchgate.net These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. scielo.br The conversion of aldehydes to nitriles, a related transformation, has also been achieved under solvent-free, microwave-assisted conditions using hydroxylamine (B1172632) hydrochloride and titanium oxide. mdpi.com

These precedents suggest that a solvent-free synthesis of pyridyl ketones could be achieved by reacting a suitable pyridine derivative with an acylating agent under microwave irradiation, potentially with a solid acid catalyst.

Table 1: Examples of Solvent-Free Synthesis of Pyridine and Related Heterocycles

Product Type Reactants Catalyst/Conditions Outcome Reference(s)
1,4-Dihydropyridines Aldehyde, β-dicarbonyl compound, ammonium acetate p-Toluenesulfonic acid, solvent-free Excellent yields (80–96%), short reaction times (5-20 min). researchgate.net
Imidazo[1,2-a]pyridines 2-Aminopyridines, α-haloketones Catalyst- and solvent-free, 60 °C Good to excellent yields. scielo.br
Pyrazolo[3,4-b]quinolines β-chlorovinylaldehydes, hydrazine (B178648) hydrate p-TsOH, microwave irradiation Efficient synthesis of fused pyrazole (B372694) systems. researchgate.net
Thiopyridine Arabinosides 2-Thiopyridines, arabinopyranosyl bromide Piperidine (catalytic), microwave irradiation Good yields with short reaction times. mdpi.com

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into changes on the pyridine ring, variations of the propanone side chain, and the incorporation of other heterocyclic systems.

The pyridine ring is a versatile scaffold that can be functionalized at various positions. The C4-position, already bearing the acyl group, directs further functionalization and can be the site of substitution itself. Modern synthetic methods have provided powerful tools for the regioselective C-H functionalization of pyridines. researchgate.net

One prominent strategy is the Minisci reaction, which involves the addition of radical species to the protonated pyridine ring, typically directing functionalization to the C2 and C4 positions. nih.govchemrxiv.org By employing a blocking group strategy, it is possible to achieve exquisite control for Minisci-type decarboxylative alkylation specifically at the C4 position. nih.govchemrxiv.org Other C4-selective functionalizations that have been developed include halogenation, azidation, thiolation, and etherification. researchgate.net

A more profound alteration of the pyridine core can be achieved through "skeletal editing." nih.gov This advanced strategy allows for the transformation of the pyridine ring into other aromatic systems. For example, through a sequence of dearomatization, cycloaddition, and retro-cycloaddition, a C=N pair in the pyridine can be swapped for a C=C pair, yielding substituted benzenes or naphthalenes. nih.govresearchgate.net This modular, one-pot approach enables the creation of entirely new molecular scaffolds from simple pyridine precursors. researchgate.net

Table 2: Selected Methodologies for Pyridine Ring Functionalization

Methodology Description Position(s) Reagents/Conditions Reference(s)
Minisci Reaction Radical alkylation of protonated pyridine. C2, C4 Alkyl carboxylic acids, (NH₄)₂S₂O₈, AgNO₃ nih.govchemrxiv.org
C4-Alkylation Uses a maleate-derived blocking group for regiocontrol. C4 Pyridine-maleate adduct, carboxylic acid, radical initiator nih.govchemrxiv.org
C4-Silylation Reductive silylation under electrochemical conditions. C4 Electron-deficient pyridines, silylating agent researchgate.net
Skeletal Editing Atom-pair swap (C=N to C=C) via cycloaddition/retro-cycloaddition. Ring Transformation Pyridine, dienophile (e.g., DMAD), one-pot sequence nih.govresearchgate.net

Structural Variations on the Propanone Backbone

The 2-methyl-1-propan-1-one moiety provides a versatile handle for structural diversification. The carbonyl group and the adjacent α-carbon can participate in a wide range of classical and modern organic reactions.

A common strategy for modifying acyl groups on aromatic rings is the Claisen-Schmidt condensation. For example, 4-acetylpyridine, a close analogue of the target compound, reacts with various aromatic aldehydes in the presence of a base (e.g., KOH) to form heterocyclic chalcones. researchgate.net These α,β-unsaturated ketone products serve as key intermediates for further transformations. researchgate.net This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups, extending the propanone backbone.

Furthermore, the α-carbon of the ketone can be functionalized through enolate chemistry. Reactions such as alkylation, halogenation, or acylation can be performed to introduce different substituents at the 2-position, replacing or adding to the existing methyl group. The ketone itself can be transformed into other functional groups; for instance, it can be reduced to an alcohol, converted to an oxime, or used in Wittig-type reactions to form alkenes.

Table 3: Backbone Modification via Chalcone Synthesis from 4-Acetylpyridine

4-Acetylpyridine Aldehyde Reactant Base/Solvent Resulting Chalcone Structure Reference(s)
Benzaldehyde KOH / Ethanol 1-Phenyl-3-(pyridin-4-yl)prop-2-en-1-one researchgate.net
4-Chlorobenzaldehyde KOH / Ethanol 1-(4-Chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one researchgate.net
4-Methoxybenzaldehyde KOH / Ethanol 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one researchgate.net

Heterocyclic Ring Incorporations and Substitutions

Pyridyl ketones are valuable precursors for the construction of more complex bi- and poly-heterocyclic systems. The reactive carbonyl group and the adjacent methyl groups on the propanone backbone can be used to build new rings onto the pyridine scaffold.

As mentioned previously, chalcones derived from 4-acetylpyridine are versatile intermediates. researchgate.net These α,β-unsaturated ketones can undergo cyclocondensation reactions with various binucleophiles to form new heterocyclic rings. For example, reaction with thiourea, guanidine, or urea (B33335) leads to the formation of pyrimidine (B1678525) derivatives. researchgate.net

Direct functionalization of the pyridine ring can also lead to fused systems. For example, 6-chlorinated pyridinecarbonitriles can be converted to 6-amino derivatives, which are then used to synthesize fused pyrido[2,3-d]pyrimidine (B1209978) systems by reacting with reagents like ethyl acetoacetate (B1235776) or urea. mdpi.com Reaction of a 6-hydrazido pyridine derivative with reagents such as phenylisothiocyanate or methyl acrylate (B77674) can yield pyrazolo-[3,4-b]-pyridine derivatives. mdpi.com Another strategy involves the reaction with carbon disulfide to create fused 1,2,4-triazolo-[3,4-a]-pyridine systems. mdpi.com These reactions demonstrate the utility of the pyridyl ketone motif as a platform for generating diverse heterocyclic structures.

Table 4: Synthesis of Fused Heterocycles from Pyridine Precursors

Starting Pyridine Derivative Reagent(s) Resulting Heterocyclic System Reference(s)
6-Amino-pyridinecarbonitrile Urea Pyrido[2,3-d]pyrimidin-2-one mdpi.com
6-Amino-pyridinecarbonitrile Thiourea Pyrido[2,3-d]pyrimidine-2-thione mdpi.com
6-Amino-pyridinecarbonitrile Malononitrile 1,8-Naphthyridine derivative mdpi.com
6-Hydrazido-pyridinecarbonitrile Phenylisothiocyanate Pyrazolo[3,4-b]pyridine derivative mdpi.com

Chemical Reactivity and Transformation Studies of 2 Methyl 1 Pyridin 4 Yl Propan 1 One

Reactivity of the Ketone Functionality

The carbonyl group in 2-Methyl-1-(pyridin-4-yl)propan-1-one is a primary site for chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.

Reduction Reactions to Alcohols and Amines

The ketone functionality can be readily reduced to form either a secondary alcohol or a primary amine, depending on the reagents and reaction conditions employed.

Reduction to Alcohols: The reduction of the carbonyl group to a hydroxyl group is a common transformation, typically achieved using hydride reagents. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the secondary alcohol, 2-Methyl-1-(pyridin-4-yl)propan-1-ol. libretexts.orgyoutube.com

Interactive Table: Reduction of Ketone to Alcohol

Reagent Product Typical Conditions Notes
Sodium Borohydride (NaBH₄) 2-Methyl-1-(pyridin-4-yl)propan-1-ol Methanol or Ethanol, Room Temp. Mild and selective for ketones and aldehydes. masterorganicchemistry.comscribd.com

Reduction to Amines: The conversion of the ketone to a primary amine, 2-Methyl-1-(pyridin-4-yl)propan-1-amine, is accomplished through a process known as reductive amination. organic-chemistry.org This reaction typically involves the initial formation of an imine by reacting the ketone with an ammonia (B1221849) source, followed by in-situ reduction of the imine. organic-chemistry.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.orgwikipedia.org

Interactive Table: Reductive Amination of Ketone to Amine

Amine Source Reducing Agent Product Typical Conditions
Ammonia (NH₃) or Ammonium (B1175870) Salt (e.g., NH₄OAc) Sodium Cyanoborohydride (NaBH₃CN) 2-Methyl-1-(pyridin-4-yl)propan-1-amine Methanol, pH control often required.
Ammonia (NH₃) Catalytic Hydrogenation (H₂/Catalyst) 2-Methyl-1-(pyridin-4-yl)propan-1-amine Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are common. researchgate.net

Oxidation Reactions to Carboxylic Acids and Other Derivatives

The direct oxidation of this compound to a carboxylic acid is not a straightforward transformation. Strong oxidizing agents that could cleave the carbon-carbon bond adjacent to the carbonyl are typically harsh and may also oxidize the pyridine (B92270) ring itself. google.com

A more synthetically relevant oxidation pathway for ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent groups; tertiary alkyl groups migrate in preference to secondary, phenyl, and primary alkyl groups. organic-chemistry.org

For this compound, the isopropyl group has a higher migratory aptitude than the pyridin-4-yl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield isopropyl pyridin-4-carboxylate.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.comlibretexts.org For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-1-(pyridin-4-yl)propan-2-ol. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. youtube.com

Interactive Table: Nucleophilic Addition to Ketone

Nucleophile (Reagent) Intermediate Final Product
Methyl Grignard (CH₃MgBr) Magnesium alkoxide 2-Methyl-1-(pyridin-4-yl)propan-2-ol
Phenyl Grignard (PhMgBr) Magnesium alkoxide 1-Phenyl-2-methyl-1-(pyridin-4-yl)propan-1-ol

Reactions Involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic substitution. wikipedia.orgwikipedia.org The presence of the deactivating isobutyryl group at the 4-position further influences this reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns

Pyridine itself undergoes electrophilic aromatic substitution with great difficulty, requiring harsh conditions and generally yielding the 3-substituted product. youtube.comyoutube.com The nitrogen atom strongly deactivates the ring towards electrophilic attack by inductively withdrawing electron density. youtube.com This deactivation is exacerbated when the reaction is performed in acidic media, as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion which is even more electron-deficient.

The isobutyryl group at the C-4 position is also an electron-withdrawing, deactivating group. Therefore, this compound is highly deactivated towards EAS. If substitution were forced to occur, it would be directed to the positions meta to the nitrogen atom, which are C-3 and C-5.

A common strategy to facilitate electrophilic substitution on pyridine rings is to first convert the pyridine to its N-oxide. rsc.org The N-oxide is more reactive towards EAS than pyridine itself. The oxygen atom can donate electron density into the ring via resonance, activating the C-2, C-4, and C-6 positions. For a 4-substituted pyridine N-oxide, this activation directs incoming electrophiles to the C-2 and C-6 positions. rsc.org Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Aromatic Substitution (NAS) Possibilities

The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. wikipedia.orgstackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the reason for this regioselectivity. stackexchange.com

In this compound, the strongly electron-withdrawing isobutyryl group at the C-4 position further activates the ring for nucleophilic attack. While the C-4 position is already substituted, this activation enhances the electrophilicity of the C-2 and C-6 positions. For an SNAr reaction to occur at these positions, a good leaving group (such as a halide) must be present. If a derivative, such as 2-chloro-4-isobutyrylpyridine, were used as a substrate, it would be highly susceptible to attack by nucleophiles at the C-2 position. wikipedia.orgnih.govmasterorganicchemistry.com

N-Oxidation and Other Heterocycle-Specific Transformations

The pyridine ring in this compound is susceptible to transformations characteristic of nitrogen-containing heteroaromatic compounds. A primary reaction in this class is the oxidation of the nitrogen atom to form an N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

N-Oxidation

The nitrogen atom of the pyridine ring in this compound can be oxidized to form this compound N-oxide. This reaction is typically achieved using oxidizing agents such as peroxy acids. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, which are known for their efficacy in oxidizing heterocyclic amines. The presence of the electron-withdrawing isobutyryl group at the 4-position can influence the rate of N-oxidation compared to unsubstituted pyridine.

The formation of the N-oxide introduces a positive formal charge on the nitrogen atom and a negative formal charge on the oxygen atom. This modification increases the electron density at the 2- and 6-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, it deactivates the ring towards electrophilic substitution at the 3- and 5-positions and activates the 2- and 4-positions for nucleophilic attack.

Table 1: Reagents for N-Oxidation of Pyridine Derivatives

Reagent Typical Conditions Reference
Peracetic Acid (CH₃CO₃H) Acetic acid, elevated temperature arkat-usa.org
m-Chloroperoxybenzoic Acid (m-CPBA) Chlorinated solvent (e.g., CH₂Cl₂), room temperature arkat-usa.org

Other Heterocycle-Specific Transformations

Once formed, the N-oxide of this compound can undergo a variety of transformations specific to this class of compounds. The N-oxide functionality can direct further substitutions on the pyridine ring. For instance, nitration of pyridine N-oxides typically occurs at the 4-position. However, since this position is already substituted in the target molecule, reactions with electrophiles would be directed elsewhere, or could potentially lead to substitution on the acyl side chain, depending on the reaction conditions.

Furthermore, the N-oxide can be a leaving group in certain nucleophilic substitution reactions, or it can be deoxygenated to regenerate the parent pyridine. The presence of the N-oxide group also enhances the acidity of protons on any α-alkyl substituents, although the target molecule has a carbonyl group adjacent to the ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 Pyridin 4 Yl Propan 1 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.

In the case of 2-Methyl-1-(pyridin-4-yl)propan-1-one, the primary chromophore is the 4-acylpyridine moiety. This system consists of a pyridine (B92270) ring, which is an aromatic heterocycle, conjugated with a carbonyl group (C=O). The UV-Vis spectrum of such a compound is expected to exhibit distinct absorption bands corresponding to different electronic transitions. The key transitions are typically the π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. For the 4-acylpyridine structure, the conjugation between the pyridine ring and the carbonyl group leads to a delocalized π-electron system, resulting in characteristic π → π* absorption bands.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are typically of lower intensity (smaller ε) compared to π → π* transitions and appear at longer wavelengths.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~250-280High
n → π~300-340Low

The position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can lead to shifts in the absorption maxima (solvatochromism). For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. A detailed analysis of the UV-Vis spectrum, therefore, not only confirms the presence of the conjugated acylpyridine system but also provides information about the molecule's interaction with its environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the molecular formula is C₉H₁₁NO. To confirm this, an HRMS experiment would be performed, typically using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule (C₉H₁₁NO) can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculation of Theoretical Exact Mass:

9 x ¹²C = 9 x 12.000000 = 108.000000

11 x ¹H = 11 x 1.007825 = 11.086075

1 x ¹⁴N = 1 x 14.003074 = 14.003074

1 x ¹⁶O = 1 x 15.994915 = 15.994915

Total (C₉H₁₁NO) = 149.084064 Da

The protonated molecule, [C₉H₁₁NOH]⁺, would have a theoretical exact mass of 150.091889 Da .

An HRMS experiment would measure the m/z of the protonated molecule. If the experimentally measured mass is within a very small tolerance (typically < 5 ppm) of the calculated theoretical mass, it provides strong evidence for the proposed molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaTheoretical m/zExperimentally Measured m/zMass Error (ppm)
[M+H]⁺C₉H₁₂NO⁺150.09189(Hypothetical Value) 150.0917-1.27

Note: The experimentally measured m/z and mass error are hypothetical values to illustrate the principle of HRMS.

The high accuracy of HRMS allows it to distinguish between compounds with the same nominal mass but different elemental compositions. For example, a compound with the formula C₁₀H₁₃N₂ (nominal mass 149) would have a theoretical exact mass of 149.10787, which is clearly distinguishable from this compound (149.08406) by HRMS. Therefore, HRMS serves as a definitive tool for the structural elucidation and confirmation of the elemental composition of this compound.

Computational and Theoretical Chemistry of 2 Methyl 1 Pyridin 4 Yl Propan 1 One

The Unexplored Realm of Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound from a theoretical standpoint. Methodologies such as Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution and energy of its electrons (electronic structure). For 2-Methyl-1-(pyridin-4-yl)propan-1-one, such studies would elucidate bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its physical and chemical behavior. However, specific research applying DFT to this compound is not presently available.

Basis Set Selection and Functional Evaluation for Accurate Modeling

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to represent the electronic wave function, while the functional is an approximation of the exchange-correlation energy. The selection of appropriate basis sets (e.g., Pople-style basis sets like 6-311G(d,p)) and functionals (e.g., hybrid functionals like B3LYP) is crucial for obtaining reliable and predictive results. scielo.org.mxresearchgate.net A systematic evaluation of different combinations would be necessary to develop an accurate computational model for this compound, a task that has yet to be undertaken in published research.

Electronic Properties and Reactivity Descriptors: An Uncharted Territory

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Various descriptors derived from quantum chemical calculations can provide profound insights.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

Frontier molecular orbital theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. wikipedia.orgirjweb.com A smaller gap generally suggests higher reactivity. irjweb.com Without specific calculations for this compound, its HOMO-LUMO energies and energy gap remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. For this compound, an MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group as potential sites for electrophilic attack, while identifying electropositive regions susceptible to nucleophilic attack. However, no such map has been published.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, provide a general overview of a molecule's reactivity. researchgate.net Local reactivity descriptors, like Fukui functions and Parr functions, offer more detailed, atom-specific information about reactivity. researchgate.net Fukui functions, for instance, can predict which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.net The calculation of these descriptors for this compound would provide a nuanced understanding of its chemical behavior, but this analysis is currently absent from the scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods are pivotal in predicting and interpreting the spectroscopic properties of this compound. By employing quantum chemical calculations, it is possible to simulate its NMR, vibrational, and electronic spectra with a high degree of accuracy.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for predicting isotropic shielding constants. mdpi.com These calculations are typically carried out using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).

The computed shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The theoretical chemical shifts can then be compared with experimental data to confirm the molecular structure and assist in the assignment of ambiguous signals. For this compound, the expected chemical shifts would be influenced by the electronic environment of each nucleus, with the aromatic pyridine ring and the carbonyl group significantly affecting the shifts of nearby protons and carbons.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring7.5 - 8.8122 - 151
Carbonyl Carbon-~198
CH~3.5~35
CH₃~1.2~18

Note: The data in this table is illustrative and represents typical chemical shift ranges for similar structural motifs. Actual calculated values would require specific DFT calculations for this compound.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations for this compound are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are generally performed at the same level of theory as the geometry optimization, for instance, using DFT with the B3LYP functional.

The calculated harmonic frequencies often overestimate the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

A Potential Energy Distribution (PED) analysis is crucial for a detailed understanding of the vibrational modes. PED provides the percentage contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for an unambiguous assignment of the vibrational bands, for instance, distinguishing between the C=O stretching mode, pyridine ring vibrations, and the various C-H bending and stretching modes within the this compound molecule.

Illustrative Data Table: Selected Vibrational Frequencies and PED Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)PED Assignment
ν(C=O)~1720~1685C=O stretch (95%)
ν(Pyridine ring)~1600~1568C=C/C=N stretch (80%)
δ(CH₃)~1450~1421CH₃ asymmetric bend (75%)
ν(C-N)~1340~1313C-N stretch (60%)

Note: This table presents hypothetical data for illustrative purposes. Accurate values would be obtained from specific quantum chemical calculations.

UV-Vis Absorption Maxima Prediction (Time-Dependent DFT)

The electronic transitions of this compound, which give rise to its ultraviolet-visible (UV-Vis) absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The choice of functional and basis set is critical for obtaining accurate predictions of the absorption maxima (λ_max). Functionals such as B3LYP, PBE0, and CAM-B3LYP are commonly employed. nih.govchemrxiv.org Solvent effects, which can significantly influence UV-Vis spectra, are often incorporated into the calculations using a polarizable continuum model (PCM). The predicted λ_max values correspond to the wavelengths of maximum absorbance in the UV-Vis spectrum and are typically associated with π → π* and n → π* transitions involving the pyridine ring and the carbonyl group.

Illustrative Data Table: Predicted UV-Vis Absorption Maxima

TransitionCalculated λ_max (nm)Oscillator Strength (f)
n → π~280~0.01
π → π~250~0.35

Note: The values in this table are illustrative and based on typical electronic transitions for similar aromatic ketones. Precise predictions require specific TD-DFT calculations.

Conformational Analysis and Noncovalent Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial determinants of its physical and chemical properties. Computational methods provide powerful tools for exploring these aspects.

Conformational Energy Landscape Exploration

The flexibility of the bond connecting the isopropyl ketone group to the pyridine ring in this compound allows for the existence of different conformers. A thorough exploration of the conformational energy landscape is essential to identify the most stable conformers and the energy barriers between them.

This exploration is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface that reveals the low-energy conformers as minima. The relative energies of these conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution. Understanding the preferred conformation is vital as it influences the molecule's reactivity and interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the intermolecular interactions within a crystal lattice. mdpi.com This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules.

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)
H···H~45
C···H / H···C~25
O···H / H···O~15
N···H / H···N~10
Other~5

Note: This table provides an example of the typical distribution of intermolecular contacts for a molecule of this nature. The actual percentages would be determined from a Hirshfeld surface analysis based on its crystal structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. ontosight.ainih.gov The fundamental principle of QSPR is that the structural features of a molecule, such as its topology, geometry, and electronic properties, dictate its macroscopic characteristics. ontosight.ai By quantifying these structural features using numerical values known as molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and development in fields like materials science and environmental science. ontosight.ainih.gov

The development of a robust QSPR model typically involves several key stages: the collection of a dataset of molecules with experimentally determined properties, the calculation of a wide range of molecular descriptors for each molecule, the development of a mathematical relationship using statistical or machine learning techniques, and rigorous validation of the model's predictive power. ontosight.ai

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be illustrated by examining models developed for analogous classes of compounds, such as ketones. Ketones are a significant class of organic compounds, and understanding their properties is crucial in various chemical and biological contexts. researchgate.net

A notable example is the development of a QSPR model to predict the acidities (pKa values) of a diverse set of forty-eight ketones in dimethyl sulfoxide (B87167) (DMSO). researchgate.net In this study, stepwise multiple linear regression analysis was employed to build a statistically significant model. The resulting model demonstrated a strong correlation between the calculated molecular descriptors and the experimental pKa values, with a squared correlation coefficient (r²) of 0.91 and a squared cross-validation coefficient (q²) of 0.86. researchgate.net Such a model is not only descriptive but also possesses predictive capabilities, as demonstrated by its successful prediction of acidities for an external set of five ketones not used in the model's creation. researchgate.net

The molecular descriptors in a QSPR model are critical as they encode the structural information. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex descriptors representing the molecule in two or three dimensions. For the ketone acidity model, the descriptors would likely capture electronic effects, such as the ability of the molecular structure to stabilize the resulting anion after deprotonation. researchgate.net

The predictive power of such models allows for the estimation of properties for compounds like this compound without the need for empirical measurement. For instance, by calculating the relevant molecular descriptors for this compound, its acidity could be estimated using a validated QSPR model for ketones. This approach is invaluable for high-throughput screening of virtual compound libraries and for prioritizing synthetic efforts.

The data table below illustrates the type of information used and generated in a QSPR study for ketone acidities, which would be analogous to a study including this compound.

Table 1: Illustrative Data for a QSPR Model of Ketone Acidity

Compound NameExperimental pKaPredicted pKaDescriptor 1 (e.g., Electronic)Descriptor 2 (e.g., Topological)
Acetone26.526.3ValueValue
2-Butanone26.927.1ValueValue
Cyclohexanone26.426.5ValueValue
Acetophenone24.724.6ValueValue
This compoundN/ACalculableCalculableCalculable

Note: The values for the descriptors and predicted pKa are illustrative to demonstrate the concept of a QSPR model. The inclusion of this compound is hypothetical to show how its properties could be predicted.

Molecular Interactions and Structure Activity Relationships Sar of 2 Methyl 1 Pyridin 4 Yl Propan 1 One and Its Analogues

In Vitro Studies of Molecular Interaction with Biological Targets

In vitro studies of analogues of 2-Methyl-1-(pyridin-4-yl)propan-1-one have explored their interactions with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's potential pharmacological profile.

Enzyme Inhibition Studies (e.g., Phosphodiesterases, Steroid 11-Beta-Monooxygenase)

Phosphodiesterases (PDEs): While direct studies on the phosphodiesterase (PDE) inhibitory activity of this compound are not readily available, research on the structurally related compound, Ibudilast [1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one], indicates that it is a nonselective PDE inhibitor. nih.gov Ibudilast is used clinically for the treatment of asthma. nih.gov Efforts to enhance the selectivity of Ibudilast for PDE3 and PDE4 have involved replacing the isopropyl ketone with a pyridazinone heterocycle. nih.gov Structure-activity relationship studies on these subsequent analogues have shown that the pyridazinone lactam functionality is a key determinant for PDE3 inhibition, while a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine ring promote PDE4 inhibition. nih.gov

Steroid 11-Beta-Monooxygenase (CYP11B1): Steroid 11β-hydroxylase (CYP11B1) is a key enzyme in the biosynthesis of corticosteroids. wikipedia.org While direct inhibition studies of this compound on CYP11B1 have not been reported, research on other pyridine-containing compounds has demonstrated inhibitory activity. For instance, certain non-steroidal inhibitors of CYP11B1 have been developed that feature a pyridine (B92270) ring, which has been shown to be a favorable substituent for achieving selectivity over other cytochrome P450 enzymes like CYP17 and CYP19. nih.gov For example, the introduction of a pyridine ring into a series of potent CYP11B1 inhibitors resulted in a compound with an IC50 of 152 nM and an 18-fold selectivity over CYP11B2, without significant inhibition of CYP17 or CYP19. nih.gov

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)

The interaction of pyridine-containing compounds with dopamine and serotonin receptors has been a subject of significant research, particularly in the context of developing treatments for neuropsychiatric disorders.

Dopamine Receptors: Studies on a series of novel ligands for the dopamine D4 receptor, based on the agonist A-412997 [2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide], have provided insights into the structure-activity relationships that govern agonist efficacy. nih.gov These studies have identified several D4-selective compounds with Ki values as low as 4.3 nM and over 100-fold selectivity against other D2-like receptors. nih.gov The research highlights key receptor-ligand interactions that influence efficacy at D2-like receptors. nih.gov Furthermore, investigations into a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have shown that the nature of the aryl group and substituents on it significantly impact binding affinity and selectivity for dopamine D3 versus D2 receptors. acs.org For instance, a 2,3-dichlorophenylpiperazine analogue displayed subnanomolar affinity for the D3 receptor. acs.org

Serotonin Receptors: Research on multi-target ligands for dopamine and serotonin receptors has indicated that the position of the nitrogen atom in the pyridine ring is critical for activity. In one study, replacing a phenyl ring with a pyridin-4-yl substituent in a series of compounds led to a complete loss of activity at the D2, 5-HT1A, and 5-HT2A receptors. nih.gov In contrast, the introduction of a pyridin-2-yl group maintained moderate activity. nih.gov This suggests that the placement of the nitrogen at the 4-position of the pyridine ring may be detrimental to binding at these specific receptors for this class of compounds. nih.gov

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions is fundamental to understanding the molecular basis of a compound's activity. While specific interaction data for this compound is not available, general principles can be inferred from studies of similar molecules. The interaction of pyridine with ketone-containing molecules has been shown to involve an N⋯C=O n→π* tetrel interaction, where the lone pair of the pyridine nitrogen interacts with the carbonyl group. researchgate.net This type of interaction, along with C-H⋯O contacts, can contribute to the binding of the ligand to a protein's active site. researchgate.net

Computational Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and dynamics simulations are powerful tools for predicting and analyzing the interactions between a ligand and its biological target.

Binding Affinity Prediction and Ligand-Target Complex Modeling

Molecular docking studies on various pyridine derivatives have been conducted to predict their binding affinities and modes of interaction with different protein targets. For example, docking studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase have predicted favorable inhibitory properties, with one compound exhibiting a docking score of -7.43 kcal/mol. nih.gov Similarly, docking of benzoheterocyclic 4-aminoquinoline (B48711) analogues to dihydrofolate reductase-thymidylate synthase of Plasmodium falciparum has been used to identify derivatives with improved binding affinities. unar.ac.id These studies demonstrate the utility of computational approaches in predicting the binding potential of novel compounds. While no specific docking studies for this compound were found, these examples suggest that the pyridin-4-yl ketone moiety would be expected to form hydrogen bonds and other interactions within a protein's binding pocket.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular dynamics simulations can provide detailed information about the stability of ligand-protein complexes and the key residues involved in the interaction. For instance, simulations of a thiazolo[3,2-a]pyridine derivative in complex with α-amylase revealed that the complex stabilized after 25 ns and identified several key interacting residues, including Trp58, Tyr62, and Asp197. nih.gov Computational studies on dopamine D4 receptor ligands have also utilized molecular dynamics to understand the molecular determinants of agonist efficacy. nih.gov These simulations can reveal how the ligand induces conformational changes in the receptor and which amino acid residues are critical for binding and activation. For a compound like this compound, it can be hypothesized that the pyridine nitrogen could act as a hydrogen bond acceptor, while the ketone oxygen could also participate in hydrogen bonding. The methyl groups would likely engage in hydrophobic interactions within the binding pocket.

Conformational Changes Induced by Ligand Binding

The stability of a protein can be significantly altered upon ligand binding. This phenomenon is attributed to the coupling of the protein's unfolding process with the binding equilibrium. The binding of a ligand can either stabilize or destabilize the protein structure, and these effects can be quantified by changes in thermodynamic parameters such as the midpoint denaturation temperature, enthalpy of unfolding, and heat capacity. For instance, studies on bovine serum albumin (BSA) interacting with different anilinonaphthalene sulfonate derivatives have shown a clear correlation between the induced protein stability and changes in its conformational flexibility. nih.govresearchgate.net Ligands that stabilized the protein's structure also led to a decrease in its flexibility, while destabilizing ligands induced a more disordered conformation. nih.govresearchgate.net

The addition of a methyl group to a ligand, a common modification in structure-activity relationship studies, can have a profound impact on the conformational energetics of both the ligand and its target protein. Methyl substitutions, particularly at positions that create steric hindrance in the unbound state, can pre-organize the ligand into a conformation that is more favorable for binding. This can reduce the entropic penalty associated with binding and lead to a significant improvement in binding affinity. nih.govfigshare.com The most substantial gains in activity are often observed when this conformational advantage is coupled with the placement of the methyl group into a hydrophobic pocket within the binding site. nih.govfigshare.com

Structure-Activity Relationship (SAR) Derivation

The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For this compound and its analogues, understanding these relationships is key to designing molecules with improved potency, selectivity, and pharmacokinetic properties. The following sections explore the impact of specific structural modifications on molecular recognition and binding profiles.

Impact of Pyridine Ring Substitution on Molecular Recognition

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its favorable physicochemical properties that can improve aqueous solubility and metabolic stability. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and cation-π interactions. The position of the nitrogen atom (e.g., 2-, 3-, or 4-pyridyl) significantly influences the electronic properties and the spatial arrangement of potential interaction points, thereby affecting binding affinity and selectivity. nih.gov

For instance, in a series of pyridinylpyrimidine-based inhibitors of human methionine aminopeptidase-1 (HsMetAP1), the substitution pattern on the pyridine ring was found to be critical for activity. A 5'-chloro substituent on the pyridine ring was identified as being favorable for enhanced potency. nih.gov Conversely, moving the nitrogen from the 2-position to the 3- or 4-position in this particular scaffold resulted in a significant loss of activity, highlighting the importance of the nitrogen's location for optimal interaction with the target enzyme. nih.gov

Below is an interactive data table illustrating the hypothetical impact of various substitutions on the pyridine ring of a generic pyridin-4-yl ketone scaffold on binding affinity, based on established medicinal chemistry principles.

SubstituentPosition on Pyridine RingPredicted Change in Binding Affinity (IC₅₀)Rationale
-H (unsubstituted)-BaselineReference compound.
-Cl2IncreaseElectron-withdrawing group may enhance interactions; potential for halogen bonding.
-OCH₃2Increase/DecreasePotential for hydrogen bonding, but steric bulk may be detrimental. mdpi.com
-CH₃3IncreaseSmall hydrophobic group may fit into a corresponding pocket.
-CF₃2IncreaseStrong electron-withdrawing group and potential for hydrophobic interactions.
-NH₂3IncreasePotential for hydrogen bonding. mdpi.com

Influence of Alkyl Chain Modifications on Binding Profiles

The alkyl chain connecting the ketone and the pyridine ring in this compound also presents opportunities for structural modification to optimize binding. The length, branching, and rigidity of this linker can significantly impact how the molecule fits into the binding site of its target.

Modifications to the isobutyl group can alter the molecule's lipophilicity and conformational flexibility. For example, increasing the chain length might allow the molecule to access deeper hydrophobic pockets within the binding site, potentially increasing potency. However, excessive length could also introduce conformational penalties or lead to non-specific binding. Branching, as seen in the parent compound with the isopropyl group, can introduce specific steric constraints that may be beneficial for selectivity if they match the topology of the target's binding site.

In a study of (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one analogues, it was found that small alkyl groups like methyl and ethyl at certain positions were well-tolerated, while bulkier groups led to a loss of potency. nih.gov This suggests that the size of the binding pocket accommodating the alkyl chain is constrained. nih.gov

The following interactive data table provides a hypothetical analysis of how modifications to the alkyl chain of this compound might affect binding profiles.

Alkyl Chain ModificationPredicted Change in Binding AffinityRationale
Ethyl (instead of Isopropyl)DecreaseReduced steric bulk may lead to a less optimal fit in a specific hydrophobic pocket.
n-PropylDecrease/IncreaseIncreased flexibility and length may allow for new interactions but could also lead to an entropic penalty.
CyclopropylIncreaseThe rigid structure reduces conformational flexibility, which can be entropically favorable for binding.
tert-ButylDecreaseIncreased steric bulk may lead to clashes with the binding site.

Importance of Stereochemistry in Molecular Interactions

While this compound itself is achiral, the introduction of chiral centers through modification of the alkyl chain or substitution on the pyridine ring would necessitate a consideration of stereochemistry. Biological systems are inherently chiral, and as such, stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology. One enantiomer may fit perfectly into the binding site, leading to the desired biological effect, while the other may have a much lower affinity or may even bind to a different target altogether. Therefore, if chiral analogues of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their structure-activity relationships. The synthesis of enantiomerically pure compounds is a key aspect of modern drug discovery. researchgate.net

Investigation of Specific Biological Pathways Modulated by this compound (Focus on Molecular Mechanism)

While the specific biological pathways modulated by this compound are not extensively documented in the available literature, the chemical structure suggests potential interactions with various biological targets, particularly enzymes. The ketone moiety and the pyridine ring are common pharmacophores that can participate in a range of interactions within an enzyme's active site.

One potential molecular mechanism is the modulation of enzyme activity. Research on related compounds, such as 2-Methyl-1-(pyridin-4-yl)propan-1-ol, suggests that they may act as ligands for specific enzymes. Enzyme inhibition is a common mechanism by which small molecules exert their biological effects. There are several modes of enzyme inhibition:

Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. youtube.com

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. This is sometimes referred to as "suicide inhibition." youtube.com

Given the structure of this compound, it could potentially act as a competitive inhibitor for enzymes that process substrates with similar structural features. The pyridine nitrogen could act as a hydrogen bond acceptor, and the isobutyl group could interact with hydrophobic pockets in the active site. Furthermore, pyridine-containing compounds have been identified as inhibitors of various enzymes, including methionine aminopeptidases. nih.gov The 2-(2-pyridinyl)-pyrimidine scaffold, for example, is thought to exert its inhibitory effect by chelating a metal ion in the enzyme's active site. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread academic and industrial application of 2-Methyl-1-(pyridin-4-yl)propan-1-one. Future research should focus on novel catalytic systems and green chemistry principles to improve upon existing methodologies.

Promising avenues for exploration include the use of transition-metal catalysis, such as palladium or nickel-catalyzed cross-coupling reactions, which could offer higher yields and greater functional group tolerance compared to traditional methods. mdpi.com Another area of interest is the development of organocatalytic methods, which would provide a more environmentally benign approach by avoiding the use of heavy metals.

Furthermore, the application of flow chemistry could enable a more controlled, scalable, and safer synthesis. nih.gov This technique allows for precise control over reaction parameters, leading to improved selectivity and reduced byproduct formation. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Approach Potential Advantages Key Research Focus
Transition-Metal Catalysis High efficiency, broad substrate scope Development of novel, highly active and selective catalysts.
Organocatalysis Environmentally friendly, low toxicity Design of new chiral organocatalysts for asymmetric synthesis.
Flow Chemistry High selectivity, scalability, enhanced safety Optimization of reactor design and reaction conditions.
Biocatalysis High stereoselectivity, mild reaction conditions Identification and engineering of enzymes for the desired transformation.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry offers a powerful toolkit for the rational design of novel analogs of this compound with enhanced biological activity and optimized pharmacokinetic profiles. Future research in this area should leverage a combination of computational techniques to guide the synthesis and evaluation of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity. nih.govresearchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize candidates for synthesis.

Molecular docking simulations can provide insights into the binding modes of these compounds with their putative biological targets. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. Pharmacophore modeling can further aid in identifying the key chemical features required for biological activity, guiding the design of novel scaffolds. dovepress.comnih.govresearchgate.net A summary of these computational approaches is provided in Table 2.

Table 2: Advanced Computational Approaches for the Study of this compound Analogs

Computational Method Application Expected Outcome
QSAR Predict biological activity based on chemical structure Identification of key structural determinants of activity.
Molecular Docking Predict binding mode and affinity to a biological target Elucidation of the molecular basis of interaction.
Pharmacophore Modeling Identify essential features for biological activity Design of novel scaffolds with improved properties.
Molecular Dynamics Simulate the dynamic behavior of the ligand-target complex Understanding the stability and conformational changes upon binding.

Discovery of New Molecular Targets and Biological Mechanisms

A critical area of future research is the identification of the specific molecular targets of this compound and its derivatives, as well as the elucidation of their mechanisms of action. A multi-pronged approach combining computational and experimental methods will be essential to unravel the complex biology of these compounds.

In silico target prediction methods, such as reverse docking and pharmacophore-based screening, can be used to generate hypotheses about potential protein targets. These computational predictions can then be validated experimentally using techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography.

Once a target is validated, a variety of cell-based and biochemical assays can be employed to investigate the downstream effects of compound binding and to elucidate the biological pathways that are modulated. This could reveal novel therapeutic opportunities for a range of diseases.

Development of Derivatization Strategies for Specific Molecular Probes

The chemical structure of this compound provides a versatile scaffold for the development of specialized molecular probes. By strategically introducing reporter groups, such as fluorescent dyes or biotin (B1667282) tags, researchers can create powerful tools for studying biological processes.

For example, fluorescently labeled analogs could be used to visualize the subcellular localization of the compound and its target in living cells using advanced microscopy techniques. Biotinylated derivatives could be employed for affinity-based pulldown experiments to identify binding partners and to map out the compound's interactome. The development of such probes will be instrumental in advancing our understanding of the compound's biological function.

Synergistic Applications of Experimental and Theoretical Methodologies

The most fruitful future research on this compound will undoubtedly arise from the close integration of experimental and theoretical approaches. Computational predictions can guide experimental design, while experimental results can be used to refine and validate computational models.

This iterative cycle of prediction and validation will accelerate the discovery of new analogs with improved properties and will provide a deeper understanding of their structure-activity relationships. For instance, computational predictions of binding affinity can be correlated with experimentally determined inhibitory concentrations to build more accurate predictive models. Similarly, molecular dynamics simulations can be used to rationalize the results of site-directed mutagenesis studies.

By embracing this synergistic approach, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of academic and potentially therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-1-(pyridin-4-yl)propan-1-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with spectroscopic techniques (e.g., 1^1H/13^{13}C NMR). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL can confirm structural integrity .

Q. How can the molecular structure of this compound be experimentally determined?

  • Methodological Answer : SC-XRD is the gold standard. Data collection at low temperatures (e.g., 293 K) minimizes thermal motion artifacts. Refinement using SHELXL (with R-factors <0.06) ensures accuracy in bond lengths and angles. Asymmetric unit analysis resolves positional disorder, as demonstrated in related propan-1-one derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the pyridine and ketone moieties. IR spectroscopy confirms C=O stretching (~1700 cm1^{-1}) and aromatic C-H bending. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates global reactivity indices (e.g., HOMO-LUMO energy gaps, dipole moments) to predict electrophilic/nucleophilic sites. Fukui function analysis maps atomic contributions to electron transfer, critical for understanding interactions in catalysis or drug design. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer : Discrepancies in bond lengths or electronic properties may arise from solvent effects or crystal packing forces. Hybrid approaches combine SC-XRD (experimental) with DFT-optimized gas-phase structures. Sensitivity analyses (e.g., varying basis sets or solvation models) reconcile differences, as seen in morpholinyl Mannich base studies .

Q. How does the pyridin-4-yl substituent influence the compound’s physicochemical properties compared to positional isomers?

  • Methodological Answer : The pyridin-4-yl group enhances planarity and conjugation, increasing dipole moments and polarizability. Compare with pyridin-2-yl or pyridin-3-yl analogs using SAR parameters (molecular volume, surface area) to quantify steric/electronic effects. These differences impact solubility and binding affinity in host-guest systems .

Q. What are the best practices for analyzing polymorphism in crystalline forms of this compound?

  • Methodological Answer : Polymorph screening involves solvent evaporation, slurry crystallization, and temperature-gradient experiments. Pair SC-XRD with differential scanning calorimetry (DSC) to identify thermal transitions. Refinement in SHELXL distinguishes lattice parameters, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can SAR models predict the bioactivity of derivatives of this compound?

  • Methodological Answer : Calculate SAR indices (logP, polarizability) using software like HyperChem. Correlate with experimental bioassays (e.g., enzyme inhibition) to build QSAR models. For example, pyridin-4-yl derivatives with higher logP values may exhibit enhanced membrane permeability in pharmacological studies .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility. Waste disposal must comply with hazardous chemical guidelines (e.g., neutralization before disposal). Structural analogs require stringent ventilation and spill containment measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.